molecular formula C16H15N3O2 B12150885 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

Cat. No.: B12150885
M. Wt: 281.31 g/mol
InChI Key: LSJFPRKRENUSTI-UHFFFAOYSA-N
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Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide is a complex organic compound that features both isoindoline and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide typically involves the condensation of an isoindoline derivative with a pyridine-containing amide. One common method involves the reaction of 1,3-dihydro-2H-isoindol-2-one with pyridine-2-carboxylic acid under dehydrating conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to an enzyme’s active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid
  • 3-(4-nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
  • 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-propanoic acid

Uniqueness

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-pyridin-2-ylpropanamide is unique due to its combination of isoindoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds that lack one of these moieties.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H15N3O2/c20-15(18-14-7-3-4-9-17-14)8-10-19-11-12-5-1-2-6-13(12)16(19)21/h1-7,9H,8,10-11H2,(H,17,18,20)

InChI Key

LSJFPRKRENUSTI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC=N3

Origin of Product

United States

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